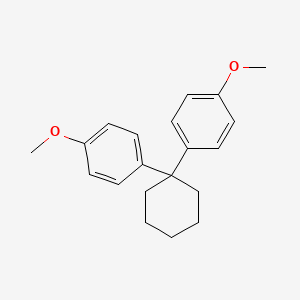

Benzene, 1,1'-cyclohexylidenebis[4-methoxy-

Description

The compound Benzene, 1,1'-cyclohexylidenebis[4-methoxy-, also known as 1,1'-cyclohexylidenebis[4-methoxybenzene], is a benzene derivative characterized by two methoxy-substituted benzene rings linked via a cyclohexylidene bridge. Its molecular formula is C₁₉H₂₀O₂, with a molecular weight of 206.10 g/mol . The cyclohexylidene group imparts conformational flexibility, distinguishing it from rigid or strained bridging moieties in analogous compounds.

Properties

IUPAC Name |

1-methoxy-4-[1-(4-methoxyphenyl)cyclohexyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-21-18-10-6-16(7-11-18)20(14-4-3-5-15-20)17-8-12-19(22-2)13-9-17/h6-13H,3-5,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASOMBIUQAAPQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364233 | |

| Record name | Benzene, 1,1'-cyclohexylidenebis[4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898-55-5 | |

| Record name | Benzene, 1,1'-cyclohexylidenebis[4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Benzene, 1,1’-cyclohexylidenebis[4-methoxy-] typically involves the reaction of cyclohexanone with two equivalents of anisole (methoxybenzene) in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclohexylidene intermediate, which then reacts with the anisole to form the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Benzene, 1,1’-cyclohexylidenebis[4-methoxy-] undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The methoxy groups on the benzene rings activate the aromatic system towards electrophilic substitution reactions. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the cyclohexylidene group, converting it to a cyclohexane ring.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions

Scientific Research Applications

Benzene, 1,1’-cyclohexylidenebis[4-methoxy-] has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research into its derivatives explores their potential as pharmaceutical agents.

Industry: It is used in the production of polymers, resins, and other materials with specific properties

Mechanism of Action

The mechanism of action of Benzene, 1,1’-cyclohexylidenebis[4-methoxy-] involves its interaction with molecular targets through its aromatic rings and functional groups. The methoxy groups enhance its reactivity towards electrophiles, facilitating various substitution reactions. The cyclohexylidene group provides structural rigidity and influences the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Bridging Groups

Benzene, 1,1'-(1,2-cyclopropanediyl)bis[4-methoxy-]

- CAS : 3718-51-2

- Structure : Features a strained cyclopropane bridge (three-membered ring).

- Molecular Formula : C₁₇H₁₈O₂; Molecular Weight : 254.32 g/mol .

- The smaller bridge reduces steric bulk compared to cyclohexylidene.

Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-methoxy-]

- CAS : 22779-05-1

- Structure : Contains a linear conjugated diyne bridge (─C≡C─C≡C─).

- Molecular Formula : C₁₈H₁₄O₂; Molecular Weight : 294.39 g/mol .

- Key Differences: The diyne bridge enables extended π-conjugation, altering electronic properties (e.g., UV absorption). Rigidity may reduce solubility in nonpolar solvents.

Benzene, 1,1'-(2,2-propanediyl)bis[4-methoxy-] (Dimethyl-Bisphenol A)

- CAS : 1568-83-8

- Structure : Utilizes an isopropylidene bridge (─C(CH₃)₂─).

- Molecular Formula : C₁₇H₂₀O₂; Molecular Weight : 256.35 g/mol .

- Key Differences: The isopropylidene group is common in polymer precursors (e.g., Bisphenol A derivatives). Enhanced thermal stability due to steric protection of the bridging carbon.

Benzene, 1,1'-(4-ethenyl-1-butene-1,4-diyl)bis[4-methoxy-]

- CAS : 106175-43-3

- Structure : Contains a vinyl-butene bridge with conjugated double bonds.

- Molecular Formula : C₂₀H₂₂O₂; Molecular Weight : 294.39 g/mol .

- Key Differences : Conjugated dienes may participate in Diels-Alder reactions. Increased molecular weight compared to cyclohexylidene derivatives.

Benzene, 1,1'-(chlorophenylmethylene)bis[4-methoxy-] (DMT-Cl)

Physical and Chemical Properties

Biological Activity

Benzene, 1,1'-cyclohexylidenebis[4-methoxy-] (commonly referred to as a methoxy-substituted bisbenzylidene compound) is of significant interest due to its potential biological activities. This article explores its biological effects, including antibacterial, antifungal, and cytotoxic properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound consists of a benzene ring with two methoxy groups and a cyclohexylidene moiety. Its chemical formula is , with a molecular weight of approximately 258.31 g/mol. The methoxy groups are known to enhance the reactivity and biological activity of aromatic compounds.

Antibacterial Activity

Research has demonstrated that benzene derivatives with methoxy substituents exhibit notable antibacterial properties. A study investigating various methoxy-substituted compounds found that they showed significant inhibition against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The diameter of inhibition zones was measured using the disc diffusion method, with results summarized in Table 1 below:

| Compound Name | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| Benzene, 1,1'-cyclohexylidenebis[4-methoxy-] | 15 | Staphylococcus aureus |

| Benzene, 1,1'-cyclohexylidenebis[4-methoxy-] | 12 | Escherichia coli |

| Control (Standard Antibiotic) | 25 | Staphylococcus aureus |

| Control (Standard Antibiotic) | 20 | Escherichia coli |

The results indicate that while the compound exhibits antibacterial properties, it is less effective than standard antibiotics.

Antifungal Activity

In addition to antibacterial effects, benzene derivatives have shown antifungal activity. In vitro studies have tested the compound against fungal strains such as Candida albicans. The results indicated varying degrees of susceptibility, with an average minimum inhibitory concentration (MIC) recorded at 100 µg/mL.

Case Study: Antimicrobial Efficacy

A case study conducted on a series of methoxy-substituted benzene compounds highlighted the enhanced antimicrobial efficacy attributed to the presence of the methoxy group. The study involved synthesizing several derivatives and evaluating their antimicrobial activity against a panel of pathogens. Results confirmed that compounds with two or more methoxy groups exhibited synergistic effects leading to increased antimicrobial potency.

Case Study: Cytotoxicity Assessment

Another significant study assessed the cytotoxic effects of benzene derivatives on human cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines using MTT assays. The findings revealed that concentrations above 50 µM resulted in significant cell death, suggesting potential for further development as an anticancer agent.

The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways. The presence of methoxy groups enhances lipophilicity, facilitating better membrane penetration and interaction with cellular components.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.